molecular formula C8H7ClN2 B082373 2-Chloro-4,6-dimethylnicotinonitrile CAS No. 14237-71-9

2-Chloro-4,6-dimethylnicotinonitrile

Cat. No. B082373
CAS RN: 14237-71-9
M. Wt: 166.61 g/mol
InChI Key: RETJKTAVEQPNMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile involves several chemical reactions, including the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of novel heterocycles and the formation of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems through secondary cyclizations and nucleophilic substitutions (Coppola & Shapiro, 1981).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of derivatives related to 2-Chloro-4,6-dimethylnicotinonitrile have provided insights into its conformational and packing characteristics. For instance, studies have explored the crystal structure of similar compounds, revealing how weak interactions influence the molecular arrangement in the solid state (Conterosito et al., 2016).

Chemical Reactions and Properties

2-Chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, leading to the formation of new compounds through regioselective nucleophilic substitution and cyclization processes. Such reactions are crucial for synthesizing structurally diverse and complex molecules (Dyadyuchenko et al., 2021).

Physical Properties Analysis

The physical properties of 2-Chloro-4,6-dimethylnicotinonitrile and its derivatives, such as solvatochromic behavior and crystal structure, have been studied extensively. These properties are influenced by molecular interactions and crystal packing, which are crucial for understanding the compound's behavior in different environments (Bogdanov et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4,6-dimethylnicotinonitrile, such as reactivity and interaction with various reagents, highlight its versatility in chemical synthesis. Studies on its reactions with malononitrile dimer and other compounds provide insights into its utility in creating novel chemical entities with potential applications in various fields (Dyadyuchenko et al., 2021).

Scientific Research Applications

  • Synthesis of Heterocycles : Coppola and Shapiro (1981) explored the reaction of 2-chloro-nicotinonitrile with thioureas, leading to new ring systems and heterocycles, which are crucial in pharmaceutical and agrochemical industries (Coppola & Shapiro, 1981).

  • Regioselective Amination : Delvare, Koza, and Morgentin (2011) reported the use of palladium(0) for regioselective C-2 amination of 4,6-dichloronicotinonitrile, which contributes to the development of organic compounds with potential applications in medicine (Delvare, Koza, & Morgentin, 2011).

  • Theoretical and Experimental Studies : Koval’ et al. (2017) studied the molecular and crystal structures of 2-chloro-4,6-dimethylnicotinonitrile, contributing to understanding reaction pathways and synthesis processes (Koval’ et al., 2017).

  • Corrosion Inhibition : Fouda et al. (2020) investigated 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile as a corrosion inhibitor, demonstrating its potential in protecting metals in acidic environments (Fouda et al., 2020).

  • Agricultural Applications : Sun et al. (2015) studied the effectiveness of 2-chloro-6-(trichloromethyl)-pyridine in rice production, highlighting its role in increasing yields and reducing nitrogen losses (Sun et al., 2015).

  • Herbicide Synthesis : Yuan-xiang (2009) reviewed the synthesis of 2-chloro-4,6-dimethoxypyrimidine, demonstrating its relevance in the production of pyrimidylsalicylate herbicides (Yuan-xiang, 2009).

  • Reductive Dehalogenation : Vannelli and Hooper (1993) examined the reductive dehalogenation of 2-chloro-6-trichloromethylpyridine, contributing to the understanding of chemical reactions in environmental contexts (Vannelli & Hooper, 1993).

  • Antitumor Evaluation : Waly et al. (2013) synthesized new heterocyclic compounds including 2-chloro-4,6-dimethyl-nicotinonitrile, evaluating their potential in cancer treatment (Waly et al., 2013).

  • Neurofibrillary Tangles and Beta-Amyloid Plaques : Shoghi-Jadid et al. (2002) used a derivative of 2-chloro-4,6-dimethylnicotinonitrile in positron emission tomography for diagnosing Alzheimer's Disease (Shoghi-Jadid et al., 2002).

  • Formation of Chloro Complexes : Suzuki, Ishiguro, and Ohtaki (1990) studied chloro complexes of various metals in dimethyl sulphoxide, highlighting the role of 2-chloro-4,6-dimethylnicotinonitrile in these processes (Suzuki, Ishiguro, & Ohtaki, 1990).

Safety And Hazards

The safety data sheet for 2-Chloro-4,6-dimethylnicotinonitrile indicates that it may cause respiratory irritation, skin irritation, and serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It should not be allowed to enter drains .

properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJKTAVEQPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278939
Record name 2-Chloro-4,6-dimethylnicotinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethylnicotinonitrile

CAS RN

14237-71-9
Record name 14237-71-9
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Record name 2-Chloro-4,6-dimethylnicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile
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Synthesis routes and methods I

Procedure details

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 g, 34 mmol) was added to phosphorus oxychloride (20 ml). The reaction was stirred at reflux for 2 h, after which it was seen complete. Volatiles were removed and the residue triturated with petrol. The resultant solid was filtered off and washed with hexane, and dried to give a pure white solid (5.1 g, 90%). δH (250 MHz, CDCl3) 2.55 (3 H, s, CH3), 2.57 (3 H, s, CH3), 7.09 (1 H, s, ArH); δC (250 MHz, CDCl3) 162.64 (C), 154.39 (C), 152.26 (C), 123.22 (CH), 114.28 (C), 108.31 (C), 24.5 (CH3), 20.54 (CH3); m/z 189 (M+Na)
Quantity
5 g
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20 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

2-Chloro-3-cyano-4,6-dimethylpyridine was prepared from 3-cyano-4,6-dimethylpyrid-2-one and phosphorus oxychloride following the procedure of Kametani and Sato (Yakugaka Kenyu 34, 117, 1962).
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Synthesis routes and methods III

Procedure details

A stirred mixture of 3-cyano-4,6-dimethyl-2-hydroxypyridine (4.35 g, 29.39 mmol) and phosphorous pentachloride (6.92 g, 33.21 mmol) is heated to 120° C. The reaction mixture becomes clear and is stirred for an additional 1 hr. It is then poured onto ice/water (250 mL) and allowed to stand for 30 min. The solution is neutralized with sodium bicarbonate (pH 6) and extracted with dichloromethane (400 mL). The separated organic layer is dried, filtered and concentrated to yield 2-chloro-3-cyano-4,6-dimethylpyridine (4.60 g, 94% yield) as a tan solid containing ca 15% impurity. LC/MS: MS m/e=167/169 (M+H); RT 2.98 min; NMR (CDCl3, δ ppm) 7.08 (1H, s), 2.57 (3H, s), 2.55 (3H, s).
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4.35 g
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6.92 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
AA Abu-Hashem, MA Gouda, FA Badria - European journal of medicinal …, 2010 - Elsevier
Treatment of 6-aminothiouracil (1) with 2,3-dichloroquinoxaline (2) in ethanol/TEA afforded 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one (3), which was refluxed in DMF …
Number of citations: 174 www.sciencedirect.com
H Gaffer, T Khattab - Egyptian Journal of Chemistry, 2017 - journals.ekb.eg
In this research paper, we used 3-aminopyrazolo[3,4-b]pyridine as key intermediate for the synthesis of some pyrazolopyridine azo compounds. The key starting fused heterocyclic 3-…
Number of citations: 25 journals.ekb.eg
R Dubey, P Singh, AK Singh, MK Yadav… - Crystal growth & …, 2014 - ACS Publications
Weak noncovalent interactions are the basic forces in crystal engineering. Polymorphism in flexible molecules is very common, leading to the development of the crystals of same …
Number of citations: 19 pubs.acs.org
MA Waly, II EL‐Hawary, WS Hamama… - Journal of …, 2013 - Wiley Online Library
Syntheses of some new heterocyclic compounds containing pyridone, thioxopyridine, halogenated‐pyridine‐carbonitriles, pyrazolopyridine, and pyridine derivatives were achieved. …
Number of citations: 28 onlinelibrary.wiley.com
JL Greene Jr, JA Montgomery - Journal of Medicinal Chemistry, 1964 - ACS Publications
The 3-mercapto analogs of pyridoxine and 4-desoxypyridoxine havebeen prepared by the reaction of theap-propriate diazonium salt with potassium ethyl xanthate folloxved by …
Number of citations: 9 pubs.acs.org
AMK El-Dean, RM Zaki, SM Radwan… - Eur. Chem …, 2017 - pdfs.semanticscholar.org
Many of pyrazoles and related compounds are known to possess biological activity. 1-6 Thieno [3, 4-c] pyrazoles are a class of biologically active compounds, currently employed in the …
Number of citations: 18 pdfs.semanticscholar.org
IG Dmitrieva, LV Dyadyuchenko… - Chemistry of …, 2009 - search.ebscohost.com
3-Cyanopyridine-2-sulfonyl chlorides were synthesized by the oxidative chlorination of the respective 3-cyanopyridine-2 (1H)-2-thiones. It was established that 3-cyano-4, 6-…
Number of citations: 12 search.ebscohost.com
AS Fouda, AH El-Askalany, AF Melouk… - Journal of Bio-and Tribo …, 2020 - Springer
2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN) as new organic derivatives were investigated as corrosion …
Number of citations: 5 link.springer.com
WS Hamama, MA Waly, II El‐Hawary… - Journal of …, 2016 - Wiley Online Library
Some of synthetic bicyclic and polynuclear heterocyclic compounds based on pyridine scaffold were tested as in vitro antitumor agents , and these compounds found to exhibit …
Number of citations: 11 onlinelibrary.wiley.com
HMA Abumelha - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
A series of novel nicotinonitrile derivatives were synthesized by hybridization with thiazole, pyrazole, and pyridine ring systems using 4‐aminobenzohydrazide as link‐bridge. The …
Number of citations: 12 onlinelibrary.wiley.com

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